

The Discovery and History of Aurantiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aurantiol**

Cat. No.: **B1584224**

[Get Quote](#)

An Introduction to a Classic Fragrance Component

Aurantiol, a prominent Schiff base in the fragrance industry, is prized for its enduring, sweet, and floral orange-blossom aroma. This synthetic aromatic compound, scientifically known as methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate, is a cornerstone in the creation of a wide array of perfumes, lending depth and tenacity to floral and oriental fragrance profiles. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of **Aurantiol**, tailored for researchers, scientists, and professionals in drug development and fragrance chemistry.

Historical Context and Discovery

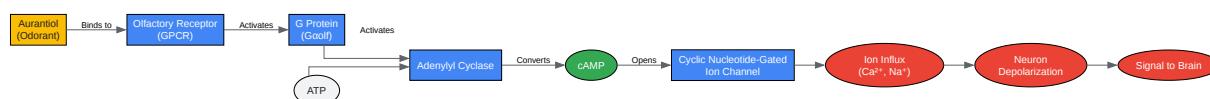
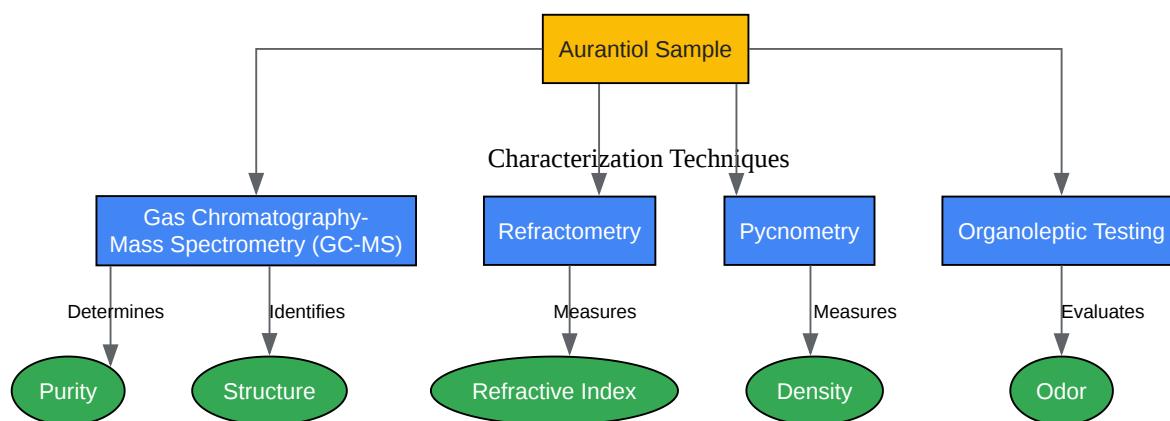
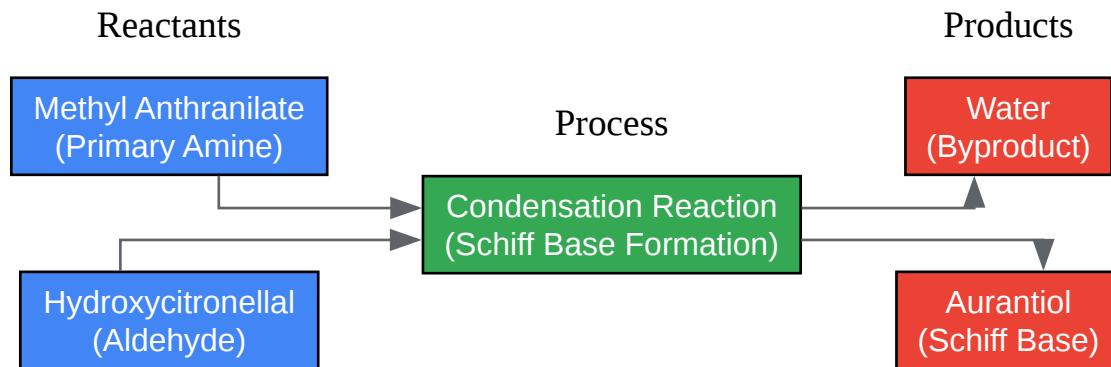
The development of **Aurantiol** is intrinsically linked to the broader history of synthetic chemistry and the evolution of the modern fragrance industry. The late 19th century marked a turning point with the first synthesis of aroma molecules, such as coumarin in 1868, which provided cost-effective and consistent alternatives to natural extracts.^[1] This era of innovation was driven by pioneering chemists and companies dedicated to exploring the olfactory potential of synthetic compounds.

While the precise date of the first synthesis and the individual discoverer of **Aurantiol** are not well-documented in publicly available literature, its history is closely associated with the Swiss fragrance and flavor company, Givaudan.^{[2][3]} Founded in 1895 by Léon and Xavier Givaudan, the company was at the forefront of producing synthetic aromatic chemicals.^{[4][5][6]} **Aurantiol** is one of the most well-known Schiff bases and is extensively marketed by Givaudan,

suggesting their central role in its development and popularization within perfumery.[\[2\]](#)[\[3\]](#) The use of Schiff bases in perfumery, a class of compounds formed by the reaction of an aldehyde or ketone with a primary amine, was first described by Hugo Schiff in 1866.[\[7\]](#) These compounds proved valuable in fragrance creation due to their stability and ability to slowly release their constituent aromatic aldehydes and amines, resulting in a long-lasting scent.[\[4\]](#)

Aurantiol is known by a variety of trade names, reflecting its widespread use and marketing by different fragrance houses. These synonyms include Auralva, Aurantesin, Aurantha, Aurantia, Aurantine, Aurantion, and Aurantium.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Chemical Properties and Structure




Aurantiol is the product of a condensation reaction between hydroxycitronellal and methyl anthranilate.[\[7\]](#) Its chemical structure and properties are summarized in the tables below.

Identifier	Value
IUPAC Name	methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
CAS Number	89-43-0
Molecular Formula	C ₁₈ H ₂₇ NO ₃
Molecular Weight	305.41 g/mol

Physicochemical Property	Value	Reference
Appearance	Yellow to orange viscous liquid	[7] [11]
Refractive Index @ 20°C	1.540 - 1.552	[9]
Density (g/mL)	~1.052	[12]
Boiling Point	162 °C	[9]
Flash Point	140 °C	[9]

Synthesis of Aurantiol

The synthesis of **Aurantiol** is a classic example of Schiff base formation, a condensation reaction between an aldehyde (hydroxycitronellal) and a primary amine (methyl anthranilate) with the elimination of water.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. getpresso.com [getpresso.com]
- 2. perfumeextract.co.uk [perfumeextract.co.uk]
- 3. US20190062671A1 - Perfume compositions - Google Patents [patents.google.com]
- 4. pestel-analysis.com [pestel-analysis.com]
- 5. matrixbcg.com [matrixbcg.com]
- 6. encyclopedia.com [encyclopedia.com]
- 7. Schiff 001 (89-43-0) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. Synthetic raw materials - Delacourte Paris Le Journal [blog.delacourte.com]
- 9. scentree.co [scentree.co]
- 10. hydroxycitronellal / methyl anthranilate schiff's base [flavscents.com]
- 11. swotanalysisexample.com [swotanalysisexample.com]
- 12. aromaticmedicineschool.com [aromaticmedicineschool.com]
- To cite this document: BenchChem. [The Discovery and History of Aurantiol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584224#discovery-and-history-of-aurantiol\]](https://www.benchchem.com/product/b1584224#discovery-and-history-of-aurantiol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com